2-(Pyridin-3-ylcarbamoyl)benzoic acid
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Overview
Description
2-(Pyridin-3-ylcarbamoyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylcarbamoyl)benzoic acid typically involves the reaction of pyridine derivatives with benzoic acid derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with benzoyl chloride in the presence of a base such as potassium amide. This reaction forms a stable intermediate, which upon heating, loses benzoic acid and rearomatizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to scale up the laboratory methods to industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylcarbamoyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or benzoic acid moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction could produce reduced benzoic acid derivatives.
Scientific Research Applications
2-(Pyridin-3-ylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. For example, it can act as a ligand that binds to metal ions, forming stable complexes. These interactions can influence various biochemical pathways, such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-ylcarbamoyl)benzoic acid
- 4-(Pyridin-3-ylcarbamoyl)-1-naphthoic acid
- 4’-(Pyridin-3-ylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
2-(Pyridin-3-ylcarbamoyl)benzoic acid is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and form stable complexes with metal ions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
38370-61-5 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(pyridin-3-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
GCFWYVVRTIFOJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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